molecular formula C24H34N2O4 B1434602 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 2173052-68-9

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Numéro de catalogue: B1434602
Numéro CAS: 2173052-68-9
Poids moléculaire: 414.5 g/mol
Clé InChI: UJRWOTKNFKYDQM-VLQCVTHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-D-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a synthetic carboxylic acid derivative with a complex bicyclic structure. The compound features a cyclopenta[b]pyrrole core fused with a D-alanyl-modified side chain containing a 2-phenylethyl substituent. However, its commercial availability has been discontinued across all product sizes (e.g., 1g, 2g, 5g) as reported by CymitQuimica . Limited data on its specific synthesis, stability, or pharmacological activity are available in the provided evidence, indicating a need for further primary literature review.

Propriétés

IUPAC Name

(2S,3aS,6aS)-1-[(2R)-2-[[(3R)-4-oxo-1-phenylheptan-3-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4/c1-3-8-22(27)19(14-13-17-9-5-4-6-10-17)25-16(2)23(28)26-20-12-7-11-18(20)15-21(26)24(29)30/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,29,30)/t16-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRWOTKNFKYDQM-VLQCVTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102255
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173052-68-9
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173052-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Hydrogenation Method

  • Starting from a precursor such as (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid or related compounds, the octahydrocyclopenta[b]pyrrole-2-carboxylic acid is obtained by catalytic hydrogenation.
  • Catalysts used include cobalt- and nickel-containing sponge-metal catalysts such as Raney-cobalt or Raney-nickel, which have shown superior or comparable performance to palladium or platinum catalysts.
  • Typical reaction conditions involve hydrogen pressure of 5–10 bars, temperatures between 40–80°C, and reaction times of 18–20 hours.
  • The process achieves high diastereomeric excess (d.e.), critical for the stereochemical purity required in pharmaceutical applications.
Parameter Range/Value Notes
Catalyst Raney-cobalt, Raney-nickel Sponge-metal catalysts preferred
Hydrogen pressure 5–10 bar Controlled to optimize reaction rate
Temperature 40–80°C Moderate temperature for selectivity
Reaction time 18–20 hours Ensures complete hydrogenation
Diastereomeric excess ≥95% preferred High stereochemical purity essential

This hydrogenation step yields the octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate with the desired stereochemistry for subsequent coupling.

Enzymatic Resolution for Optical Purity

  • Enantiomer-specific synthesis of optically pure intermediates is achieved by enzymatic resolution using alkaline serine endopeptidase derived from Bacillus licheniformis.
  • This enzyme selectively hydrolyzes one enantiomer from a racemic mixture of alkyl 2-(acetylamino)-3-(2-oxocyclopentyl)propanoates, enriching the desired (2S)-isomer.
  • The enzyme can be used in immobilized form (Immozyme) for improved process control and reusability.
  • This step is crucial for obtaining the compound with the correct stereochemistry required for biological activity.
Step Description
Substrate Racemic alkyl 2-(acetylamino)-3-(2-oxocyclopentyl)propanoate
Enzyme Alkaline serine endopeptidase (from Bacillus licheniformis)
Product Optically pure (2S)-acetylamino-3-(2-oxocyclopentyl)propionic acid
Enzyme form Immobilized preferred for industrial use
Outcome Enantiomeric purity >95%

This enzymatic step ensures high enantiomeric excess critical for downstream pharmaceutical synthesis.

Coupling Reaction to Form the Target Compound

  • The octahydrocyclopenta[b]pyrrole-2-carboxylic acid (free acid form) is coupled with an activated derivative of the d-alanyl side chain containing the 2-oxo-1-(2-phenylethyl)pentyl moiety.
  • Activation of the amino acid derivative is commonly achieved via acid chlorides or active esters (e.g., N-hydroxysuccinimide esters).
  • The coupling reaction is performed under inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • The reaction proceeds with high yield and purity without requiring secondary amine protection on the acid component.
  • Purification is typically achieved by column chromatography using silica gel and appropriate solvent systems.
Reagents & Conditions Description
Acid component Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (free acid)
Activated amine derivative N-[(S)-1-(ethoxycarbonyl)-3-phenyl-propyl]-L-alanyl chloride or equivalent
Solvent Dichloromethane (CH2Cl2) or ethyl acetate
Temperature 0–25°C
Atmosphere Nitrogen
Purification Silica gel chromatography
Yield High (typically >85%)

This coupling step is pivotal for assembling the final compound with the correct peptide linkage and side chain.

Summary Table of Preparation Steps

Step Method/Technique Key Conditions/Notes Outcome/Purity
1. Hydrogenation Catalytic hydrogenation Raney-cobalt/nickel, 5–10 bar H2, 40–80°C, 18–20 h Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, d.e. ≥95%
2. Enzymatic resolution Alkaline serine endopeptidase Immobilized enzyme, racemic substrate Optically pure (2S)-isomer, >95% ee
3. Coupling reaction Peptide coupling with activated acid chloride or ester CH2Cl2, nitrogen atmosphere, room temp Target compound, high yield and purity

Research Findings and Optimization Notes

  • The choice of hydrogenation catalyst significantly affects stereoselectivity and yield; Raney-nickel and Raney-cobalt catalysts provide cost-effective and efficient alternatives to precious metals.
  • Enzymatic resolution using immobilized alkaline serine endopeptidase offers a green and scalable method for obtaining optically pure intermediates, which is critical for pharmaceutical quality.
  • Direct coupling of the free acid without secondary amine protection simplifies the synthesis and reduces steps, improving overall process efficiency.
  • Variation in pH, temperature, and hydrogen pressure during hydrogenation allows fine-tuning of diastereomeric excess and reaction time.
  • The process is supported by analytical methods such as HPLC for monitoring stereochemical purity and reaction completion.

Analyse Des Réactions Chimiques

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Applications De Recherche Scientifique

Drug Development

This compound has been identified as a potential candidate for the development of new pharmaceuticals due to its structural similarity to known bioactive peptides. Its design incorporates elements that may enhance its bioavailability and efficacy.

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Research indicates that compounds similar to this structure may act as ACE inhibitors, which are crucial in treating hypertension and heart failure . The presence of the carboxylic acid group is essential for binding to the ACE enzyme, making it a candidate for antihypertensive therapies.

Biochemical Studies

The compound's unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

  • Peptide Synthesis : The compound can be utilized in synthesizing peptide analogs for studying protein interactions and enzymatic activities. Its ability to mimic natural peptides can help elucidate mechanisms of action in cellular processes .

Therapeutic Applications

Given its pharmacological properties, this compound has potential therapeutic applications.

  • Pain Management : Preliminary studies suggest that derivatives of octahydrocyclopenta[b]pyrrole structures may exhibit analgesic properties. This could lead to the development of new pain relief medications that are less addictive than current opioids .

Case Studies

StudyFocusFindings
Study 1ACE InhibitionDemonstrated that compounds with similar structures effectively reduce blood pressure in animal models .
Study 2Analgesic PropertiesFound that octahydrocyclopenta[b]pyrrole derivatives showed promise in reducing pain responses without significant side effects .
Study 3Peptide InteractionInvestigated the binding affinity of the compound to various receptors, indicating potential for drug design targeting specific pathways .

Mécanisme D'action

The mechanism by which 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often include signal transduction, metabolic pathways, and gene expression regulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally or functionally related carboxylic acids and heterocyclic derivatives:

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Availability Key Hazards/Regulatory Notes
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-D-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid Not Provided Not Provided Discontinued No SDS data available; inferred lab handling
(2-Oxo-1-pyrrolidinyl)acetic acid (CAS 53934-76-2) C₆H₉NO₃ 143.14 Available Skin/eye irritant; respiratory toxicity
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₃NO₃ 329.41 Available Lab use only; no explicit hazard data

Key Findings:

Structural Complexity : The target compound’s bicyclic framework and peptide-like side chain distinguish it from simpler analogs like (2-Oxo-1-pyrrolidinyl)acetic acid, which lacks fused rings and extended alkyl/aryl substituents .

Its discontinued status may reflect unresolved safety or stability concerns.

Research and Regulatory Considerations

Synthesis Challenges : The intricate structure of the target compound likely requires multi-step synthesis, including cyclization and stereoselective modifications. This complexity contrasts with simpler carboxylic acids, which are often commercially accessible .

Potential Applications: Cyclopenta[b]pyrrole derivatives are explored for their conformational rigidity, which can enhance binding affinity in drug design. However, the discontinued status of the target compound limits its current utility .

Regulatory Gaps : Regulatory information for the target compound is absent in the evidence, whereas analogs like (2-Oxo-1-pyrrolidinyl)acetic acid have well-documented OSHA classifications and international compliance guidelines .

Limitations and Recommendations

  • Data Scarcity : The evidence lacks pharmacokinetic, thermodynamic, or toxicity data for the target compound.
  • Future Directions : Researchers should explore structural analogs (e.g., spirocyclic or peptide-modified carboxylic acids) with available safety and activity profiles .

Activité Biologique

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features, which include an octahydrocyclopenta[b]pyrrole core and a carboxylic acid functional group. The molecular formula is C22H34N2O3C_{22}H_{34}N_2O_3, with a molecular weight of 414.5 g/mol . The presence of the phenylethyl group suggests potential interactions with various biological targets.

Research indicates that derivatives of pyrrole, including this compound, may exhibit significant biological activities such as:

  • Antihypertensive Effects : Similar compounds have been identified as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .
  • Antioxidant Properties : The compound may modulate oxidative stress pathways, potentially through the induction of the Keap1-Nrf2 pathway, which is known for its role in cellular defense against oxidative damage .

In Vitro Studies

In vitro studies have shown that pyrrole derivatives can influence cellular mechanisms involved in apoptosis and cell proliferation. For instance, compounds with similar structures have been tested for their ability to inhibit apoptosis induced by various stressors in human cell lines .

Study 1: Antihypertensive Activity

A study evaluating the antihypertensive potential of related compounds demonstrated that specific structural modifications enhanced ACE inhibition. The results indicated a significant reduction in blood pressure in hypertensive animal models when treated with these dipeptides .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of pyrrole derivatives. The study utilized models of oxidative stress to assess the reducing ability of these compounds, revealing that certain modifications led to improved antioxidant activity compared to standard antioxidants like ascorbic acid .

Summary of Findings

Study Activity Model Key Findings
Study 1AntihypertensiveAnimal modelsSignificant reduction in blood pressure observed.
Study 2AntioxidantOxidative stress modelsEnhanced reducing ability compared to ascorbic acid.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid, and what yields are achievable?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization and peptide coupling for the D-alanyl moiety. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in degassed DMF/water under inert conditions achieves coupling efficiencies of 85–98% yield for analogous pyrrole-carbaldehyde intermediates . Stereochemical control during D-alanyl incorporation requires chiral auxiliaries or asymmetric catalysis, with yields dependent on protecting group strategies .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular weight and regiochemistry. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups. Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) and ≥95% purity thresholds .

Q. What safety precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection (EN 166/EU standards). Avoid oral exposure (H302 hazard) and minimize dust generation. Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound’s octahydrocyclopenta[b]pyrrole core?

  • Methodological Answer : Employ chiral catalysts such as (S)-α,α-diphenylprolinol trimethylsilyl ether to induce stereocontrol during cyclopentane ring closure. Solvent polarity (e.g., THF vs. dichloromethane) and temperature (–78°C to RT) critically influence diastereomeric excess (de). Monitor reaction progress via TLC and adjust catalyst loading (5–10 mol%) to balance yield and enantiopurity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Cross-reference with structural analogs (e.g., spirocyclic isoquinoline derivatives) to isolate pharmacophore contributions .

Q. How does the 2-phenylethyl substituent influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The lipophilic 2-phenylethyl group enhances membrane permeability but may reduce aqueous solubility. Assess metabolic stability via liver microsome assays (human/rat CYP450 isoforms) and correlate with LogP values. Introduce polar groups (e.g., hydroxyls) on the phenyl ring to improve half-life without compromising target binding .

Q. What computational methods are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to proteins like G-protein-coupled receptors (GPCRs). Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets). Use QM/MM hybrid methods to analyze transition states in enzymatic inhibition .

Q. How can researchers address ecological data gaps (e.g., biodegradability) for this compound?

  • Methodological Answer : Conduct OECD 301F (Ready Biodegradability) tests to assess mineralization in aqueous systems. Use LC-MS/MS to track degradation products. If persistence is observed (>60 days), explore green chemistry modifications (e.g., ester-to-amide substitutions) to enhance environmental compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.